molecular formula C12H20N4O B6644556 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol

3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol

Cat. No. B6644556
M. Wt: 236.31 g/mol
InChI Key: CUNDFUHBNCXRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol, also known as MPMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent and selective inhibitor of protein kinase C (PKC) and has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol is primarily based on its ability to inhibit PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol can disrupt the signaling pathways that are involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular disorders.
Biochemical and Physiological Effects
3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to have a wide range of biochemical and physiological effects. In cancer, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been shown to induce cell cycle arrest and apoptosis in cancer cells. In diabetes, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. In cardiovascular disorders, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to reduce oxidative stress and inflammation in the heart, thereby improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol for lab experiments is its potency and selectivity towards PKC. This allows researchers to study the specific role of PKC in various cellular processes and diseases. However, one of the limitations of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol research. One of the areas of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol. Another area of research is the investigation of the role of PKC in various diseases, including cancer, diabetes, and cardiovascular disorders. Furthermore, the development of novel drug delivery systems for 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol can potentially overcome its solubility issues and improve its efficacy in vivo.
Conclusion
In conclusion, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases. The synthesis of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol involves a multistep process, and its mechanism of action is primarily based on its ability to inhibit PKC. 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to have a wide range of biochemical and physiological effects, and its potency and selectivity towards PKC make it an attractive candidate for lab experiments. However, its low solubility in aqueous solutions is a limitation that needs to be addressed. There are several future directions for 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol research, including the development of more potent and selective PKC inhibitors and the investigation of the role of PKC in various diseases.

Synthesis Methods

The synthesis of 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrimidine ring, which is achieved by a condensation reaction between 6-methyl-2-(methylamino)pyrimidin-4-amine and 4-piperidone. The resulting intermediate is then subjected to further chemical transformations to yield the final product.

Scientific Research Applications

3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been shown to have beneficial effects in diabetes by improving insulin sensitivity and reducing blood glucose levels. Furthermore, 3-Methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol has been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

3-methyl-1-[6-methyl-2-(methylamino)pyrimidin-4-yl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-7-16(5-4-10(8)17)11-6-9(2)14-12(13-3)15-11/h6,8,10,17H,4-5,7H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNDFUHBNCXRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=NC(=NC(=C2)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.